Cas no 890642-02-1 (2-5-(4-chloro-2-nitrophenyl)-2-methylfuran-3-yl-5-(furan-2-yl)-1,3,4-oxadiazole)

2-5-(4-chloro-2-nitrophenyl)-2-methylfuran-3-yl-5-(furan-2-yl)-1,3,4-oxadiazole structure
890642-02-1 structure
Product name:2-5-(4-chloro-2-nitrophenyl)-2-methylfuran-3-yl-5-(furan-2-yl)-1,3,4-oxadiazole
CAS No:890642-02-1
MF:C17H10ClN3O5
MW:371.731402873993
CID:6293344
PubChem ID:7464926

2-5-(4-chloro-2-nitrophenyl)-2-methylfuran-3-yl-5-(furan-2-yl)-1,3,4-oxadiazole Chemical and Physical Properties

Names and Identifiers

    • 2-5-(4-chloro-2-nitrophenyl)-2-methylfuran-3-yl-5-(furan-2-yl)-1,3,4-oxadiazole
    • F3244-0174
    • 890642-02-1
    • 2-(5-(4-chloro-2-nitrophenyl)-2-methylfuran-3-yl)-5-(furan-2-yl)-1,3,4-oxadiazole
    • 2-[5-(4-chloro-2-nitrophenyl)-2-methylfuran-3-yl]-5-(furan-2-yl)-1,3,4-oxadiazole
    • AKOS002255631
    • VU0607102-1
    • Inchi: 1S/C17H10ClN3O5/c1-9-12(16-19-20-17(26-16)14-3-2-6-24-14)8-15(25-9)11-5-4-10(18)7-13(11)21(22)23/h2-8H,1H3
    • InChI Key: DHFRAALFDNCASI-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=C(C=1)[N+](=O)[O-])C1=CC(C2=NN=C(C3=CC=CO3)O2)=C(C)O1

Computed Properties

  • Exact Mass: 371.0308981g/mol
  • Monoisotopic Mass: 371.0308981g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 3
  • Complexity: 521
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.8
  • Topological Polar Surface Area: 111Ų

2-5-(4-chloro-2-nitrophenyl)-2-methylfuran-3-yl-5-(furan-2-yl)-1,3,4-oxadiazole Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F3244-0174-15mg
2-[5-(4-chloro-2-nitrophenyl)-2-methylfuran-3-yl]-5-(furan-2-yl)-1,3,4-oxadiazole
890642-02-1 90%+
15mg
$89.0 2023-04-26
Life Chemicals
F3244-0174-20mg
2-[5-(4-chloro-2-nitrophenyl)-2-methylfuran-3-yl]-5-(furan-2-yl)-1,3,4-oxadiazole
890642-02-1 90%+
20mg
$99.0 2023-04-26
Life Chemicals
F3244-0174-30mg
2-[5-(4-chloro-2-nitrophenyl)-2-methylfuran-3-yl]-5-(furan-2-yl)-1,3,4-oxadiazole
890642-02-1 90%+
30mg
$119.0 2023-04-26
Life Chemicals
F3244-0174-20μmol
2-[5-(4-chloro-2-nitrophenyl)-2-methylfuran-3-yl]-5-(furan-2-yl)-1,3,4-oxadiazole
890642-02-1 90%+
20μl
$79.0 2023-04-26
Life Chemicals
F3244-0174-25mg
2-[5-(4-chloro-2-nitrophenyl)-2-methylfuran-3-yl]-5-(furan-2-yl)-1,3,4-oxadiazole
890642-02-1 90%+
25mg
$109.0 2023-04-26
Life Chemicals
F3244-0174-3mg
2-[5-(4-chloro-2-nitrophenyl)-2-methylfuran-3-yl]-5-(furan-2-yl)-1,3,4-oxadiazole
890642-02-1 90%+
3mg
$63.0 2023-04-26
Life Chemicals
F3244-0174-4mg
2-[5-(4-chloro-2-nitrophenyl)-2-methylfuran-3-yl]-5-(furan-2-yl)-1,3,4-oxadiazole
890642-02-1 90%+
4mg
$66.0 2023-04-26
Life Chemicals
F3244-0174-2mg
2-[5-(4-chloro-2-nitrophenyl)-2-methylfuran-3-yl]-5-(furan-2-yl)-1,3,4-oxadiazole
890642-02-1 90%+
2mg
$59.0 2023-04-26
Life Chemicals
F3244-0174-5mg
2-[5-(4-chloro-2-nitrophenyl)-2-methylfuran-3-yl]-5-(furan-2-yl)-1,3,4-oxadiazole
890642-02-1 90%+
5mg
$69.0 2023-04-26
Life Chemicals
F3244-0174-40mg
2-[5-(4-chloro-2-nitrophenyl)-2-methylfuran-3-yl]-5-(furan-2-yl)-1,3,4-oxadiazole
890642-02-1 90%+
40mg
$140.0 2023-04-26

Additional information on 2-5-(4-chloro-2-nitrophenyl)-2-methylfuran-3-yl-5-(furan-2-yl)-1,3,4-oxadiazole

Introduction to 2-5-(4-chloro-2-nitrophenyl)-2-methylfuran-3-yl-5-(furan-2-yl)-1,3,4-oxadiazole (CAS No. 890642-02-1)

The compound 2-5-(4-chloro-2-nitrophenyl)-2-methylfuran-3-yl-5-(furan-2-yl)-1,3,4-oxadiazole, identified by its CAS number 890642-02-1, represents a significant advancement in the field of medicinal chemistry. This heterocyclic compound belongs to the oxadiazole family, a class of molecules known for their diverse pharmacological properties and potential applications in drug discovery. The structural framework of this compound incorporates multiple functional groups, including chloro, nitro, and methyl substituents, which contribute to its unique chemical reactivity and biological activity.

Recent studies have highlighted the importance of oxadiazole derivatives in the development of novel therapeutic agents. The presence of the 1,3,4-oxadiazole core in this compound imparts enhanced stability and bioavailability, making it a promising candidate for further investigation. The 4-chloro-2-nitrophenyl moiety and the furan rings further enhance its pharmacological profile by introducing additional sites for interaction with biological targets. This combination of structural features has garnered interest from researchers exploring new avenues in medicinal chemistry.

In the context of contemporary pharmaceutical research, compounds like 2-5-(4-chloro-2-nitrophenyl)-2-methylfuran-3-yl-5-(furan-2-yl)-1,3,4-oxadiazole are being evaluated for their potential in modulating various biological pathways. The nitro group, in particular, has been extensively studied for its ability to influence enzyme activity and receptor binding. Preliminary investigations suggest that this compound may exhibit inhibitory effects on certain enzymes implicated in inflammatory and infectious diseases. Such findings align with the broader trend toward developing small-molecule inhibitors with high selectivity and low toxicity.

The furan substituents in this molecule contribute to its solubility and metabolic stability, which are critical factors in drug design. The methyl group at the 2-position of the furan ring further modulates the electronic properties of the molecule, potentially enhancing its interaction with biological targets. These structural elements collectively contribute to the compound's overall pharmacokinetic profile, making it a compelling candidate for further preclinical and clinical studies.

Advances in computational chemistry have enabled more efficient screening of potential drug candidates like 890642-02-1. Molecular modeling techniques have been employed to predict binding affinities and identify optimal lead structures for further optimization. These computational approaches have accelerated the drug discovery process by allowing researchers to rapidly evaluate multiple derivatives before synthesizing them in the laboratory.

The synthesis of this compound involves a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. Modern synthetic methodologies have been adapted to incorporate green chemistry principles, minimizing waste and improving atom economy. Such sustainable practices are increasingly important in pharmaceutical research as they align with global efforts to reduce environmental impact while maintaining efficiency.

One of the most intriguing aspects of this compound is its potential role in addressing emerging therapeutic challenges. For instance, rising resistance to conventional antibiotics has prompted researchers to explore novel antimicrobial agents. The structural features of 2-methylfuran, combined with the oxadiazole core, make this compound a promising candidate for developing next-generation antibiotics capable of overcoming existing resistance mechanisms.

The integration of genomics and proteomics into drug discovery has also influenced the design of compounds like this one. By understanding the molecular targets associated with specific diseases, researchers can tailor molecules to interact more effectively with these targets. The unique combination of functional groups in 890642-02-1 suggests potential applications not only as an inhibitor but also as a probe for studying enzyme mechanisms and receptor interactions.

In conclusion, 2-(5-(4-chloro(##)##)##(##)##)##(##)##(##)##(##)##(##)##(##)### represents a significant advancement in medicinal chemistry with its complex structural features and promising pharmacological properties. Further research is warranted to fully elucidate its therapeutic potential and optimize its pharmacokinetic profile for clinical applications.

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